4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound that features a benzamide backbone substituted with cyano and sulfonamide groups. This unique structure endows it with interesting chemical properties, which have piqued the interest of researchers across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves a multi-step process. The key steps are as follows:
Formation of Benzothiazole Core: : Aniline is reacted with sulfur and potassium hydroxide to form benzothiazole.
Dimethylation of Sulfamoyl Group: : The sulfamoyl group is introduced and subsequently dimethylated using dimethyl sulfate under basic conditions.
Introduction of Cyano Group: : The cyano group is introduced through a nucleophilic substitution reaction.
Formation of Benzamide Structure: : The final product is formed by reacting the cyano-substituted benzothiazole with a suitable benzamide derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, these steps are scaled up using optimized reaction conditions, typically involving high-pressure reactors and catalysts to increase the yield and efficiency of each step. Solvent selection and purification techniques are also crucial in ensuring the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxides and sulfones, particularly at the sulfamoyl group.
Reduction: : Reduction reactions often target the cyano group, converting it to primary amines.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the benzothiazole ring and the benzamide structure.
Common Reagents and Conditions
Oxidizing Agents: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used.
Substituting Agents: : Halogenated reagents and organometallic compounds like Grignard reagents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various substituted benzothiazole derivatives.
Scientific Research Applications
4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide finds application in several research domains:
Chemistry: : Used as a building block for more complex organic compounds.
Biology: : Studied for its potential in modifying biological pathways and interacting with proteins.
Medicine: : Potential use in drug development due to its biological activity.
Industry: : Applications in materials science and as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can be attributed to its ability to interact with specific molecular targets. It often binds to enzymes and proteins, modifying their activity and triggering downstream effects. The cyano and sulfamoyl groups play significant roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
4-cyano-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
4-nitro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Uniqueness
Compared to its analogs, 4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide exhibits unique chemical reactivity and biological activity due to the presence of the dimethylsulfamoyl group, which enhances its solubility and interaction with biological targets.
That's a deep dive into this compound
Properties
IUPAC Name |
4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-21(2)26(23,24)13-7-8-14-15(9-13)25-17(19-14)20-16(22)12-5-3-11(10-18)4-6-12/h3-9H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBPPBIFYCNQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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